1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a cyano group, a pyridine ring, and a guanidine moiety.
Preparation Methods
The synthesis of 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylbutan-2-amine with 4-cyanopyridine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process.
Chemical Reactions Analysis
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine can be compared with other similar compounds, such as:
1-cyano-2-(2-methylbutan-2-yl)-3-(3-pyridinyl)guanidine: This compound has a similar structure but with a different position of the pyridine ring, which may result in different chemical and biological properties.
Other pyridine derivatives: Compounds with similar pyridine rings but different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
60560-31-8 |
---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-5-7-14-8-6-10/h5-8H,4H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
YCIUNWKLRAIFJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.